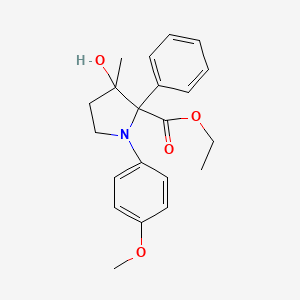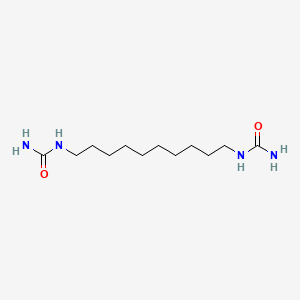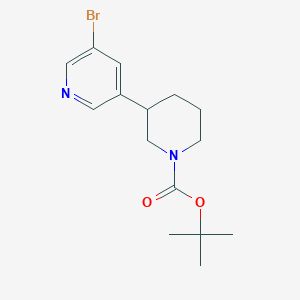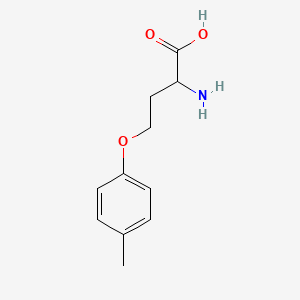
O-(4-Methylphenyl)-L-homoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Methylphenyl)-L-Homoserin: ist eine organische Verbindung, die durch das Vorhandensein eines Homoserin-Rückgrats mit einer 4-Methylphenylgruppe gekennzeichnet ist, die an das Sauerstoffatom gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von O-(4-Methylphenyl)-L-Homoserin kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Veresterung von L-Homoserin mit 4-Methylphenol unter sauren Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure und wird bei erhöhten Temperaturen durchgeführt, um die Bildung der Esterbindung zu erleichtern.
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von O-(4-Methylphenyl)-L-Homoserin kontinuierliche Flussreaktoren umfassen, um Reaktionsbedingungen und Ausbeute zu optimieren. Der Einsatz fortschrittlicher katalytischer Systeme und Reinigungsverfahren gewährleistet die effiziente und skalierbare Produktion dieser Verbindung.
Chemische Reaktionsanalyse
Arten von Reaktionen: O-(4-Methylphenyl)-L-Homoserin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, was zur Bildung entsprechender Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um Alkoholderivate zu erhalten.
Substitution: Nucleophile Substitutionsreaktionen können am Phenylring auftreten, wobei Halogenierung oder Nitrierung neue funktionelle Gruppen einführen können.
Häufige Reagenzien und Bedingungen:
Oxidation: KMnO4, CrO3, saure oder basische Bedingungen.
Reduktion: LiAlH4, Natriumborhydrid (NaBH4), in wasserfreien Lösungsmitteln.
Substitution: Halogene (Cl2, Br2), nitrierende Mittel (HNO3/H2SO4).
Hauptprodukte:
Oxidation: Carbonsäuren.
Reduktion: Alkoholderivate.
Substitution: Halogenierte oder nitrierte Phenylderivate.
Wissenschaftliche Forschungsanwendungen
O-(4-Methylphenyl)-L-Homoserin hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Wird auf seine potenzielle Rolle in biochemischen Stoffwechselwegen und als Sonde zur Untersuchung von Enzym-Substrat-Interaktionen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Wird bei der Synthese von Spezialchemikalien und Materialien mit spezifischen funktionellen Eigenschaften eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den O-(4-Methylphenyl)-L-Homoserin seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Einsatzkontext variieren.
Analyse Chemischer Reaktionen
Types of Reactions: O-(4-Methylphenyl)-L-homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-(4-Methylphenyl)-L-homoserine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which O-(4-Methylphenyl)-L-homoserine exerts its effects involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
O-(4-Methylphenyl)-L-Serin: Ähnliche Struktur, aber mit einem Serin-Rückgrat.
O-(4-Methylphenyl)-D-Homoserin: Enantiomer der Verbindung mit unterschiedlicher Stereochemie.
O-(4-Methylphenyl)-L-Threonin: Enthält ein Threonin-Rückgrat anstelle von Homoserin.
Eindeutigkeit: O-(4-Methylphenyl)-L-Homoserin ist aufgrund seiner spezifischen Kombination aus Homoserin-Rückgrat und 4-Methylphenylgruppe einzigartig. Diese einzigartige Struktur verleiht besondere chemische und biologische Eigenschaften, was sie für gezielte Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-amino-4-(4-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8-2-4-9(5-3-8)15-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
PZSZNLYRQXMBBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)
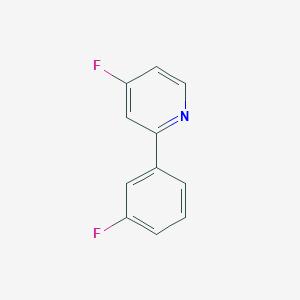
![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
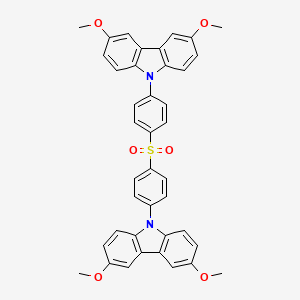
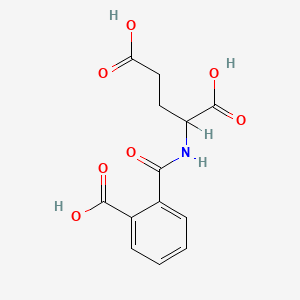
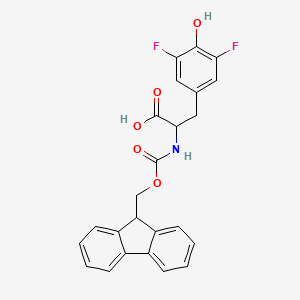
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
